![molecular formula C17H22ClNO2 B325236 2-(4-chloro-2-methylphenoxy)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide](/img/structure/B325236.png)
2-(4-chloro-2-methylphenoxy)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-2-methylphenoxy)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-substituted phenoxy group and a cyclohexenyl ethyl group attached to the acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide typically involves the following steps:
Preparation of 4-chloro-2-methylphenol: This can be achieved through the chlorination of 2-methylphenol (o-cresol) using chlorine gas in the presence of a catalyst.
Formation of 4-chloro-2-methylphenoxyacetic acid: The 4-chloro-2-methylphenol is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form the phenoxyacetic acid derivative.
Amidation Reaction: The phenoxyacetic acid derivative is then reacted with 2-cyclohex-1-en-1-ylethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automated synthesis systems.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenyl group, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group of the acetamide, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for hydroxylation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Epoxides, diols, or hydroxylated derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted phenoxy derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Polymer Science: It may serve as a monomer or additive in the synthesis of specialty polymers.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Investigation of its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
Agriculture: Possible use as a herbicide or pesticide.
Materials Science: Application in the development of advanced materials with specific properties.
作用機序
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
類似化合物との比較
Similar Compounds
2-(4-chloro-2-methylphenoxy)acetic acid: A precursor in the synthesis of the target compound.
N-(2-cyclohex-1-en-1-ylethyl)acetamide: A structurally related acetamide without the phenoxy group.
4-chloro-2-methylphenol: A simpler phenolic compound used in the synthesis.
Uniqueness
The uniqueness of 2-(4-chloro-2-methylphenoxy)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide lies in its combined structural features, which may confer specific chemical reactivity and biological activity not observed in simpler or structurally different compounds.
特性
分子式 |
C17H22ClNO2 |
|---|---|
分子量 |
307.8 g/mol |
IUPAC名 |
2-(4-chloro-2-methylphenoxy)-N-[2-(cyclohexen-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C17H22ClNO2/c1-13-11-15(18)7-8-16(13)21-12-17(20)19-10-9-14-5-3-2-4-6-14/h5,7-8,11H,2-4,6,9-10,12H2,1H3,(H,19,20) |
InChIキー |
WAJNSYHHIWFHBN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NCCC2=CCCCC2 |
正規SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NCCC2=CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


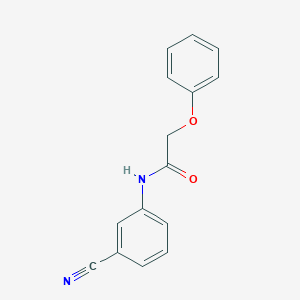
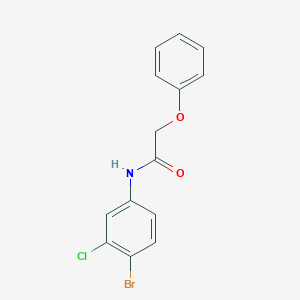

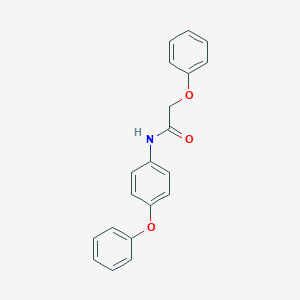
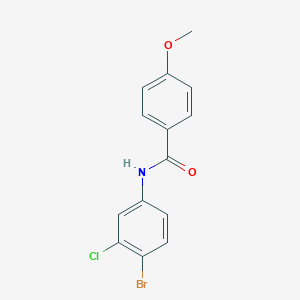
![4-methoxy-N-{2-[(4-methoxybenzoyl)anilino]ethyl}-N-phenylbenzamide](/img/structure/B325162.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-phenoxyacetamide](/img/structure/B325163.png)
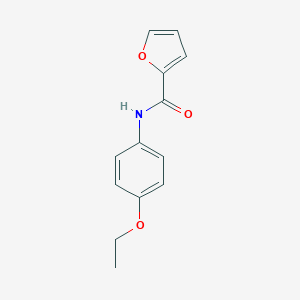
![[1,1'-BIPHENYL]-4-YL 2-(4-CHLOROPHENOXY)ACETATE](/img/structure/B325166.png)
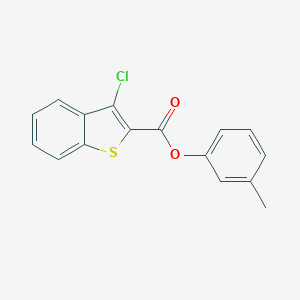

![METHYL 4-(4-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}BUTANAMIDO)BENZOATE](/img/structure/B325174.png)
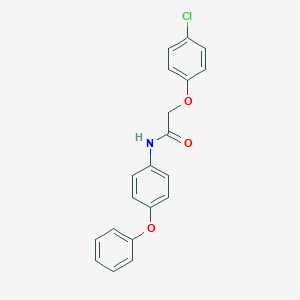
![N,N'-bis[2-(1-cyclohexen-1-yl)ethyl]terephthalamide](/img/structure/B325178.png)
